4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic aromatic organic compound characterized by a bromine atom at the 4th position and a fluorine atom at the 7th position on the pyrrolo[3,2-c]pyridine ring system
Mechanism of Action
Target of Action
Similar compounds have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It is known that fgfr inhibitors generally work by binding to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the halogenation of pyrrolo[3,2-c]pyridine derivatives, where specific conditions are employed to introduce bromine and fluorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar structure but lacks the fluorine atom.
7-Fluoro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the bromine atom.
4-Bromo-7-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different position of the nitrogen atom in the ring.
Uniqueness: 4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and fluorine atoms on the pyrrolo[3,2-c]pyridine ring, which can influence its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIHKYHPHRKMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694623 | |
Record name | 4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-86-5 | |
Record name | 4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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